Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate
Overview
Description
Ethyl 6-benzyl-6-azaspiro[34]octane-8-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where a nitrogen atom is part of the spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl halides are commonly used as the benzylating agents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Benzyl halides and other alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The benzyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate: This compound has an oxygen atom in the spiro ring, which can alter its chemical properties and reactivity.
2-azaspiro[3.4]octane: A simpler spirocyclic compound without the benzyl and ester groups.
Uniqueness
Ethyl 6-benzyl-6-azaspiro[34]octane-8-carboxylate is unique due to its specific spirocyclic structure combined with the benzyl and ester functionalities
Biological Activity
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant research findings and data tables.
Structural Characteristics
This compound features a spirocyclic structure, characterized by the fusion of two rings at a single atom, which contributes to its reactivity and potential interactions with biological targets. The compound's molecular formula is , and it includes an ethyl ester group and a benzyl substituent that enhance its lipophilicity, potentially affecting its biological activity and pharmacokinetics .
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Commonly used starting materials include benzylamine and ethyl chloroformate.
- Reaction Conditions : The reaction is generally conducted under basic conditions using sodium hydroxide or potassium carbonate to facilitate the formation of the spirocyclic structure.
- Yield Optimization : Industrial synthesis may employ continuous flow processes and catalysts to improve yield and efficiency .
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which can lead to therapeutic effects in various disease models.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing physiological pathways .
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of spirocyclic compounds similar to this compound exhibited notable antibacterial properties, suggesting potential applications in treating infections .
- Antimalarial Properties : Research on related compounds indicated that modifications in the spirocyclic structure could enhance antimalarial activity, with specific derivatives showing effective inhibition of Plasmodium falciparum .
The mechanism of action involves binding to specific molecular targets, leading to alterations in enzymatic activities or receptor functions:
- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors linked to signal transduction.
- Pathways Affected : These interactions can modulate pathways related to inflammation, cell proliferation, or apoptosis .
Comparative Analysis
A comparison with similar compounds highlights the uniqueness of this compound:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate | Lacks benzyl group | Different reactivity profile |
2-Azaspiro[3.4]octane | No ethyl ester group | Distinct biological properties |
The presence of the benzyl group in this compound enhances its lipophilicity, potentially improving its ability to cross biological membranes compared to other spirocyclic compounds .
Properties
IUPAC Name |
ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)15-12-18(13-17(15)9-6-10-17)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEPLKQAFPYSOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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